![molecular formula C14H12N4OS B3025798 4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile CAS No. 2457232-14-1](/img/structure/B3025798.png)

4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile

Vue d'ensemble

Description

“4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile” is a chemical compound with the molecular formula C14H12N4OS and a molecular weight of 284.34 . It is also known as Glucose-6-phosphate Dehydrogenase Inhibitor 1 .

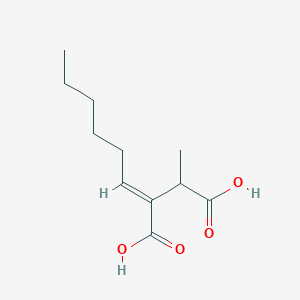

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a carbonitrile group and an amino-substituted tetrahydrocyclohepta[d]pyrimidinone ring .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.34 and a molecular formula of C14H12N4OS . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Applications De Recherche Scientifique

Heterocyclic Chemistry and Synthesis

A substantial area of research involving compounds related to 4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile focuses on heterocyclic chemistry. For instance, Vijayakumari and Shivaraj (2006) synthesized a new heterocyclic system, namely 2,3-diacetoxy-6,7,11,12-tetrahydro-5H-benzo[3',4']cyclohepta[4,5]thieno[2,3-d]pyrimidin-12-one, through a series of reactions starting from similar compounds. This research highlights the significance of such compounds in exploring new heterocyclic systems with potential biological applications (Vijayakumari & Shivaraj, 2006).

Structural Analysis and Molecular Interactions

Studies like those by de Lima et al. (2010) have focused on analyzing the structure of similar compounds. They synthesized 2-(2-Nitroanilino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile and studied its molecular interactions and structural properties, such as intramolecular N—H⋯O and C—H⋯S interactions and π–π stacking interactions in the crystal lattice (de Lima et al., 2010).

Mécanisme D'action

Target of Action

The primary target of G6PDi-1 is glucose-6-phosphate dehydrogenase (G6PDH) . G6PDH is the first and rate-limiting enzyme of the oxidative part of the pentose phosphate pathway (PPP), which plays a crucial role in providing NADPH for antioxidative defense and reductive biosyntheses .

Mode of Action

G6PDi-1 acts as a reversible and non-competitive inhibitor of G6PDH . It efficiently inhibits G6PDH activity in lysates of various cell cultures . Half-maximal inhibition is observed for 100 nM G6PDi-1 .

Biochemical Pathways

G6PDi-1 affects the pentose phosphate pathway (PPP) . G6PDH, the enzyme inhibited by G6PDi-1, catalyzes the first step of the oxidative part of the PPP . This pathway is responsible for the conversion of glucose-6-phosphate (G6P) to 6-phosphogluconolactone, which is then hydrolyzed to 6-phosphogluconate . The PPP is crucial for the regeneration of NADPH, which is needed as an electron donor for reductive biosyntheses and antioxidative processes .

Result of Action

G6PDi-1 depletes NADPH most strongly in lymphocytes . In neutrophils, it suppresses respiratory burst . It also impairs processes that depend on PPP-derived NADPH such as cellular NQO1-dependent WST1 reduction and cellular GSH regeneration from GSSG during oxidative stress in cultured astrocytes .

Action Environment

The action of G6PDi-1 can be influenced by the type of cells it interacts with. For instance, it depletes NADPH most strongly in lymphocytes , and its effects are more pronounced in T cells than in macrophages . The environment within which G6PDi-1 operates can therefore significantly influence its efficacy and stability.

Safety and Hazards

Propriétés

IUPAC Name |

4-[(5-oxo-6,7,8,9-tetrahydrocyclohepta[d]pyrimidin-2-yl)amino]thiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c15-6-10-5-9(8-20-10)17-14-16-7-11-12(18-14)3-1-2-4-13(11)19/h5,7-8H,1-4H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWCHVCZOGGQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C2=CN=C(N=C2C1)NC3=CSC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

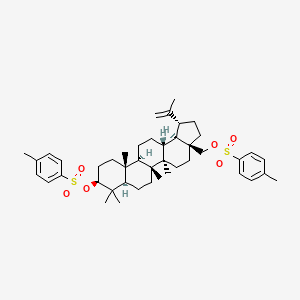

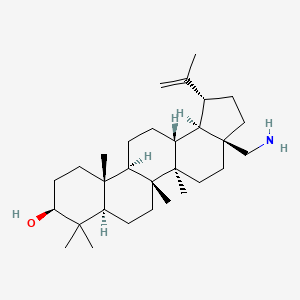

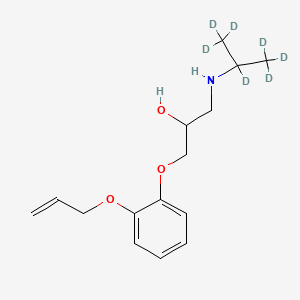

Feasible Synthetic Routes

Q & A

Q1: How does G6PDi-1 interact with its target and what are the downstream effects?

A: G6PDi-1 (4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile) is a cell-active inhibitor of glucose-6-phosphate dehydrogenase (G6PD) [, , ]. This enzyme is the rate-limiting step in the pentose phosphate pathway (PPP), which is the main producer of NADPH in the cytosol []. By inhibiting G6PD, G6PDi-1 disrupts the PPP and reduces NADPH availability. This impacts several cellular processes, including de novo lipogenesis, antioxidant defense, and the production of (R)-2-hydroxyglutarate [(R)-2-HG] in IDH1-mutant cancer cells [].

Q2: Why are IDH1-mutant glioma cells particularly sensitive to G6PDi-1?

A: Research suggests that IDH1-mutant glioma cells exhibit increased reliance on the PPP []. This heightened dependence likely stems from the mutant IDH1 enzyme's need for NADPH to convert α-ketoglutarate (αKG) to (R)-2-HG []. This metabolic alteration renders IDH1-mutant cells more susceptible to G6PD inhibition by G6PDi-1, leading to decreased viability and increased cell death compared to their wild-type counterparts [].

Q3: What are the implications of the observed correlation between G6PD expression and survival in IDH1-mutant glioma patients?

A: Analysis of the TCGA lower-grade glioma dataset revealed a correlation between elevated G6PD expression and poorer overall survival in IDH1-mutant patients []. This finding further supports the concept that IDH1-mutant gliomas are highly reliant on G6PD activity for survival, making it a potential therapeutic target [].

Q4: What analytical methods are employed to study the effects of G6PDi-1?

A: Various techniques are used to investigate the effects of G6PDi-1, including cell viability assays (e.g., IC50 determination using propidium iodide uptake), gene knockout experiments, electrophysiological recordings in brain slices, measurement of intracellular ROS levels, assessment of glucose/oxygen consumption, and analysis of NAD(P)H levels [, ]. These methods provide insights into the cellular and physiological consequences of G6PD inhibition by G6PDi-1.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025717.png)

![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)

![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)

![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)

![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)